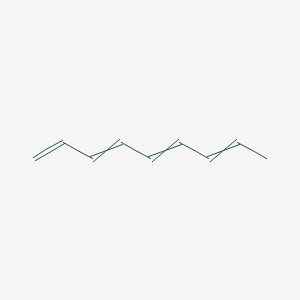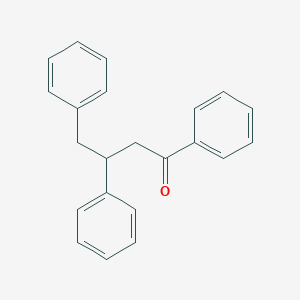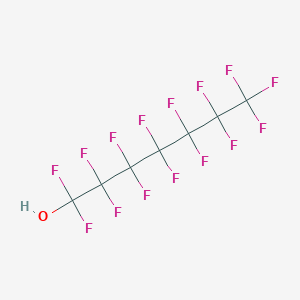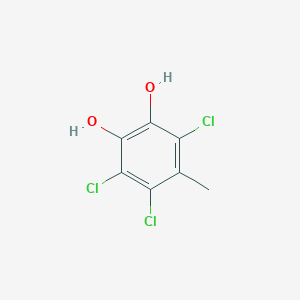
1,2,3,4,5-Pentachloro-6-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-6-isocyanatobenzene is a chlorinated aromatic compound with the molecular formula C7Cl5NO It is characterized by the presence of five chlorine atoms and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-isocyanatobenzene can be synthesized through the chlorination of benzene derivatives followed by the introduction of an isocyanate group. One common method involves the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting pentachlorobenzene is then reacted with phosgene (COCl2) to introduce the isocyanate group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes followed by phosgenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and chlorine gas.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of pentachlorophenol.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Reduction Reactions: The compound can be reduced to form pentachloroaniline.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols.
Catalysts: Iron(III) chloride for chlorination, and various catalysts for reduction reactions.
Solvents: Organic solvents such as dichloromethane and toluene.
Major Products
Pentachlorophenol: Formed through nucleophilic substitution.
Ureas and Carbamates: Formed through addition reactions with amines and alcohols.
Pentachloroaniline: Formed through reduction reactions.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-isocyanatobenzene has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentachloro-6-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of various derivatives. The chlorine atoms on the benzene ring can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,2,3,4,5-Pentachloro-6-isocyanatobenzene can be compared with other chlorinated benzene derivatives:
Pentachloronitrobenzene: Similar in structure but contains a nitro group instead of an isocyanate group. It is used as a fungicide and has different reactivity.
Pentachlorophenol: Contains a hydroxyl group instead of an isocyanate group. It is used as a pesticide and wood preservative.
Pentachloroaniline: Contains an amino group instead of an isocyanate group. It is used in the synthesis of dyes and other chemicals.
Properties
CAS No. |
29173-60-2 |
|---|---|
Molecular Formula |
C7Cl5NO |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-isocyanatobenzene |
InChI |
InChI=1S/C7Cl5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 |
InChI Key |
XYUCULXRVSQDCG-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


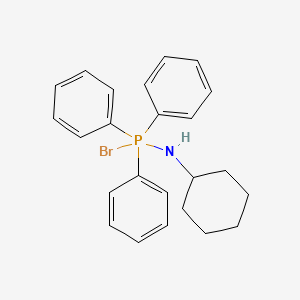
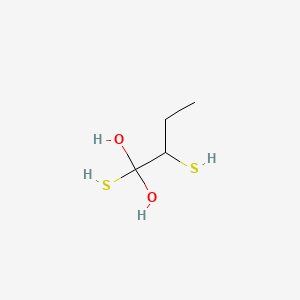
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)

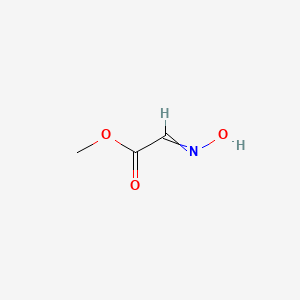
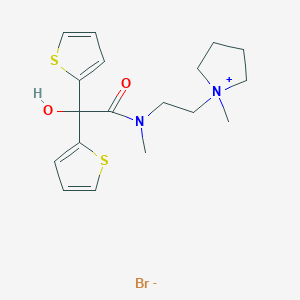
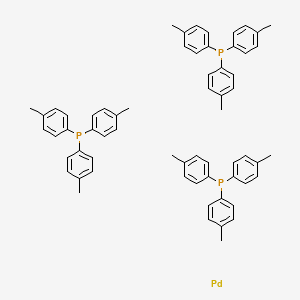
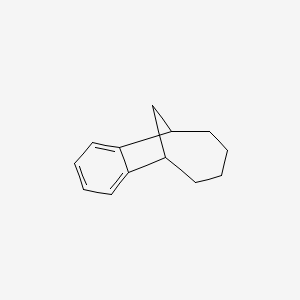
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
